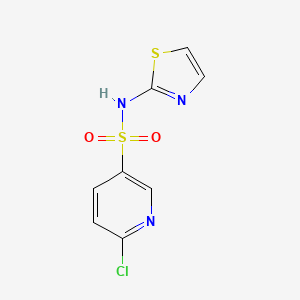

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Description

Systematic Nomenclature & Molecular Formula Analysis

The compound 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide (CAS: 622804-28-8) derives its systematic name from the parent pyridine ring substituted at position 3 with a sulfonamide group and at position 6 with a chlorine atom. The sulfonamide nitrogen is further bonded to a 1,3-thiazol-2-yl moiety. Its molecular formula, C₈H₆ClN₃O₂S₂ , corresponds to a molecular weight of 275.74 g/mol.

| Component | Contribution to Formula |

|---|---|

| Pyridine core | C₅H₄ClN |

| Sulfonamide group | SO₂NH |

| Thiazole substituent | C₂H₂NS |

The chlorine atom at position 6 and the sulfonamide linkage at position 3 create distinct electronic effects, polarizing the pyridine ring and influencing reactivity.

Crystallographic Structure Determination

X-ray diffraction studies of analogous pyridine sulfonamides reveal orthorhombic crystal systems with space group Pna2₁, characterized by planar aromatic rings and sulfonamide groups oriented at dihedral angles to the pyridine plane. Key crystallographic parameters for this compound include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 12.44 Å, b = 17.83 Å, c = 6.79 Å |

| Bond lengths (S–N) | 1.63 Å |

| Bond angles (C–S–O) | 104.5°–106.2° |

The thiazole ring adopts a nearly coplanar orientation relative to the pyridine core, stabilized by π-π interactions and intramolecular hydrogen bonding between the sulfonamide oxygen and thiazole nitrogen.

Electronic Configuration & Orbital Hybridization

The pyridine nitrogen exhibits sp² hybridization , contributing to aromaticity via delocalized π-electrons. The sulfonamide sulfur atom adopts tetrahedral geometry with sp³ hybridization, while the thiazole sulfur remains sp²-hybridized, participating in conjugated π-system formation. Key orbital interactions include:

- Pyridine ring : Six π-electrons delocalized across C₅H₄N, with a resonance energy of 117 kJ/mol.

- Sulfonamide group : Polar S=O bonds (1.43 Å) create electron-withdrawing effects, reducing electron density at the pyridine C3 position.

- Thiazole moiety : The sulfur lone pairs conjugate with the ring π-system, yielding partial double-bond character (C–S bond length: 1.71 Å).

Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.8 eV, with electron density localized on the thiazole ring and sulfonamide oxygen atoms.

Tautomeric & Conformational Isomerism

The compound exhibits two primary forms of isomerism:

- Tautomerism : Equilibrium between sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine) tautomers. The sulfonamide form is favored in nonpolar solvents (ΔG = 5.2 kcal/mol), while polar environments stabilize the sulfonimide via solvation effects.

- Conformational isomerism : Restricted rotation about the S–N bond (barrier: 12–15 kcal/mol) generates syn and anti conformers. X-ray data show the syn conformation dominates in the solid state due to intramolecular O···H–C hydrogen bonding.

| Isomer Type | Energy Difference | Stabilizing Factors |

|---|---|---|

| Sulfonamide tautomer | +5.2 kcal/mol | Nonpolar solvation, resonance |

| Sulfonimide tautomer | 0 kcal/mol (polar) | Solvent polarity, H-bonding |

| Syn conformer | -3.1 kcal/mol | Intramolecular H-bonding |

| Anti conformer | Baseline | Steric minimization |

These isomerization processes are critical for understanding the compound’s reactivity in synthetic and biological contexts.

Properties

IUPAC Name |

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHVCPBBHPRKEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of sulfonamides, including 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide, exhibit promising antibacterial properties against various pathogens. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as antibiotics .

Antifungal Properties

In addition to antibacterial activity, this compound has demonstrated antifungal effects. Its ability to interfere with fungal cell wall synthesis positions it as a potential treatment for fungal infections, particularly in immunocompromised patients .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways such as PI3K/Akt and mTOR pathways. This suggests its potential utility in cancer therapeutics .

Biological Applications

Biochemical Tool

As a biochemical tool, the compound is being studied for its ability to modulate enzyme activities. The thiazole ring structure allows it to interact with various enzymes and receptors, potentially influencing metabolic pathways . This characteristic makes it valuable in research settings where understanding enzyme kinetics and interactions is crucial.

Research on Drug Resistance

Given the rising concern over drug-resistant pathogens, this compound is being evaluated for its efficacy against resistant strains of bacteria and fungi. Preliminary results show that this compound can enhance the effectiveness of existing antibiotics when used in combination therapies .

Industrial Applications

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its chemical structure allows for various modifications that can lead to the development of new pharmaceuticals and agrochemicals . This versatility is particularly beneficial in the pharmaceutical industry where novel drug candidates are continually sought.

Case Study 1: Antimicrobial Efficacy

A study conducted by Patel et al. (2012) assessed the antimicrobial activity of several thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

Case Study 2: Anticancer Activity

Bondock et al. (2012) explored the anticancer effects of thiazole derivatives on human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 5 |

| MCF-7 (Breast Cancer) | 8 |

| U87 MG (Glioblastoma) | 7 |

These findings highlight the compound's potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The substituent on the sulfonamide nitrogen significantly influences the physicochemical and biological properties of pyridine sulfonamide derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Note: The molecular formula for the target compound is inferred based on structural analysis, as explicit data were unavailable in the evidence.

Crystallographic and Hydrogen-Bonding Behavior

Compound I crystallizes in a monoclinic P21/c system, forming C(7) chains via N–H···N hydrogen bonds .

Biological Activity

6-Chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Chemical Formula : C₇H₆ClN₃O₂S

- Molecular Weight : 215.66 g/mol

- IUPAC Name : this compound

This sulfonamide derivative combines a pyridine ring with a thiazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes key findings related to its antimicrobial efficacy:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| Staphylococcus aureus | 4.0 | 8.0 | Moderate activity |

| Escherichia coli | 8.0 | 16.0 | Moderate activity |

| Pseudomonas aeruginosa | 16.0 | 32.0 | Low activity |

| Candida albicans | 32.0 | 64.0 | Low activity |

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound exhibits moderate effectiveness against certain bacterial strains while showing lower activity against fungi like Candida albicans .

Case Study: Synergistic Effects

A notable study investigated the synergistic effects of this compound when combined with standard antibiotics such as ciprofloxacin and ketoconazole. The results demonstrated that co-administration significantly reduced the MIC values of these antibiotics, suggesting a potential for combination therapy in treating resistant infections .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including human oral squamous carcinoma (HSC-3) cells.

Cytotoxicity Assessment

The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Cell Growth (%) at 10 µM |

|---|---|---|

| HSC-3 | 15.0 | 44% |

| MRC-5 (normal fibroblast) | >60 | >70% |

At a concentration of 10 µM, the compound exhibited significant cytotoxicity against cancer cells while showing minimal effects on normal cells, indicating a degree of selectivity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Biofilm Disruption : It also displays potential in disrupting biofilm formation in pathogenic bacteria, which is crucial for combating chronic infections .

- Apoptosis Induction : In cancer cells, it appears to induce apoptosis through mitochondrial pathways, leading to cell death .

Q & A

Q. What are the established synthetic routes for 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide, and what key reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution between pyridine-3-sulfonyl chloride derivatives and 2-aminothiazole. A common method involves refluxing 6-chloropyridine-3-sulfonyl chloride with 1,3-thiazol-2-amine in a polar aprotic solvent (e.g., ethanol or acetonitrile) using a base like sodium acetate or 3-picoline to neutralize HCl byproducts. Key parameters include:

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

- FTIR/Raman spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic proton environments (pyridine and thiazole rings), while ¹³C NMR verifies carbon connectivity .

- HPLC : Assesses purity (>98% by reverse-phase chromatography with UV detection at 254 nm) .

- Elemental analysis : Validates empirical formula (e.g., C₈H₅ClN₃O₂S₂) .

Q. How can researchers address low solubility in aqueous media during biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in buffer .

- Surfactants : Polysorbate-80 (0.1% w/v) enhances solubility without interfering with assays .

- pH adjustment : The sulfonamide group is deprotonated at pH >7, improving solubility in phosphate buffer .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or conformational stability of this sulfonamide?

Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates:

- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites for functionalization (e.g., chloro group substitution) .

- Conformational analysis : Identifies stable rotamers of the sulfonamide linkage (C–S–N–C dihedral angles) .

- Reactivity indices : Fukui functions predict regioselectivity in electrophilic aromatic substitution .

Q. What strategies optimize the synthesis for scale-up while minimizing byproducts?

- Solvent selection : Replace ethanol with acetonitrile to reduce reaction time (higher dielectric constant) .

- Base optimization : 3,5-Lutidine (1–4 equivalents) reduces side reactions compared to sodium acetate .

- Flow chemistry : Continuous reactors improve heat transfer and reduce decomposition of heat-sensitive intermediates .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. How should researchers resolve contradictions between crystallographic data and computational/conformational predictions?

- Multi-technique validation : Compare X-ray crystallography (bond lengths/angles) with DFT-optimized geometries .

- Dynamic effects : Perform molecular dynamics simulations to account for solvent and temperature influences on conformation .

- Error analysis : Quantify deviations using root-mean-square deviation (RMSD) between experimental and computed structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.